REACTION_SMILES
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[CH3:15][N:16]1[CH2:17][CH2:18][CH2:19][C:20]1=[O:21].[CH3:4][c:5]1[c:6]([N+:12](=[O:13])[O-:14])[cH:7][cH:8][c:9]([F:11])[cH:10]1.[NH2:2][NH2:3].[OH2:1]>>[NH:2]([NH2:3])[c:9]1[cH:8][cH:7][c:6]([N+:12](=[O:13])[O-:14])[c:5]([CH3:4])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(F)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cc(NN)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |